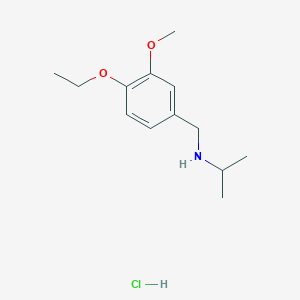![molecular formula C20H20N4O5 B4577789 N-(2,4-dimethoxyphenyl)-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4577789.png)
N-(2,4-dimethoxyphenyl)-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide
説明
Synthesis Analysis
The synthesis of similar compounds often involves complex reactions, including cyclization and substitution processes. For instance, the synthesis of methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate and related compounds involves crystallization as a centrosymmetric hydrogen-bonded dimer facilitated by N–H···O interactions and π–π interactions, highlighting the intricate steps in synthesizing benzamide derivatives with specific functional groups (Kranjc et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds within this category is characterized by the presence of dimethoxyphenyl and pyrazolylmethyl benzamide groups. The detailed analysis includes the examination of hydrogen-bonded dimer formations and π–π interactions. Such structural insights are essential for understanding the compound's stability and reactivity (Kranjc et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving these compounds can include interactions leading to the formation of hydrogen-bonded dimers and extensive supramolecular assemblies facilitated by weak C–H···O interactions and π-stacking. These reactions are pivotal in determining the compounds' chemical properties and potential applications in material science and pharmaceuticals (Kranjc et al., 2011).
科学的研究の応用
Chemical Synthesis and Structure Analysis
Synthesis Techniques and Molecular Interaction : Research has explored the synthesis of related compounds through Diels-Alder reactions, demonstrating their potential for creating diverse molecular structures with specific regioisomers. These processes emphasize the importance of intramolecular hydrogen bonding and π-π interactions in determining the structural stability and form of these compounds. For example, compounds have been synthesized that demonstrate specific intramolecular and intermolecular interactions facilitating the formation of complex three-dimensional structures (Kranjc, Kočevar, & Perdih, 2011).
Crystal Structures and Supramolecular Aggregation : Detailed crystallographic analysis of similar compounds has revealed insights into their molecular configurations, showcasing how N-H···O hydrogen bonds and C-H···π interactions contribute to their supramolecular aggregation. These findings highlight the potential of such compounds for use in the development of new materials or as models for studying molecular interactions (Kranjc, Juranovič, Kočevar, & Perdih, 2012).
Biological Activities and Applications
Antimicrobial and Antitubercular Activities : Some derivatives have shown promising in vitro antitubercular activities against Mycobacterium tuberculosis, suggesting the potential of similar compounds for developing new antimicrobial agents. Notably, compounds have demonstrated significant activity without toxicity against normal cell lines, indicating their potential safety and efficacy for further drug development (Nayak et al., 2016).
Antitumor Potential : Derivatives based on similar molecular frameworks have exhibited selective cytotoxicity against tumorigenic cell lines. The design and synthesis of biologically stable derivatives with no nitro groups have led to compounds with excellent inhibitory effects on tumor growth in vivo, underscoring the therapeutic potential of these molecules in cancer research (Yoshida et al., 2005).
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-[(5-methyl-3-nitropyrazol-1-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5/c1-13-10-19(24(26)27)22-23(13)12-14-4-6-15(7-5-14)20(25)21-17-9-8-16(28-2)11-18(17)29-3/h4-11H,12H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEULKMOKDOSCNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)OC)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



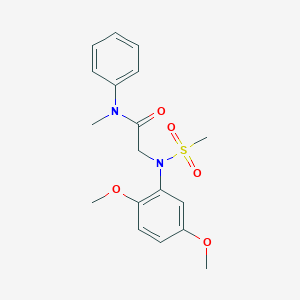
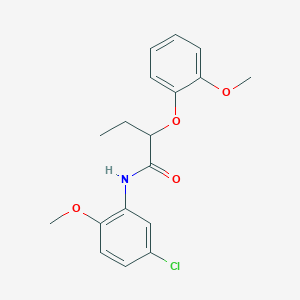
![N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-3,4-dihydro-2(1H)-isoquinolinecarbothioamide](/img/structure/B4577723.png)
![2-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)-2-pyridinyl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B4577731.png)
![1-(4-methylphenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide](/img/structure/B4577741.png)
![N,N-diethyl-2-{[6-iodo-3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4577750.png)

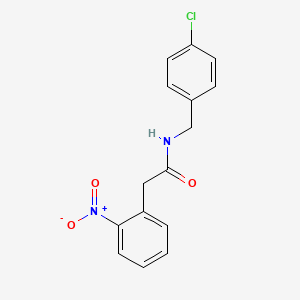
![ethyl 4-(chloromethyl)-2-[[(6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl](isobutyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4577768.png)

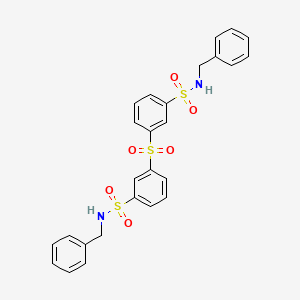
![N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4577788.png)
![4-{[2-(2-furyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B4577805.png)
